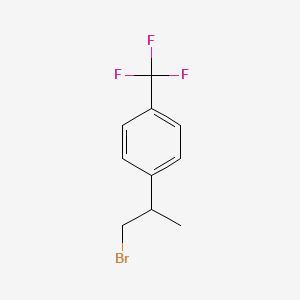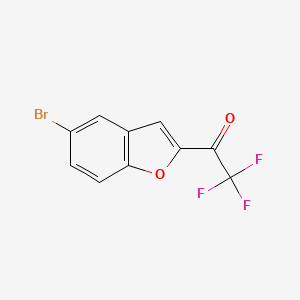
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
“1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C10H7BrO2 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.07 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Antitubercular Agent Development
The compound has been utilized in the synthesis of novel 1,3,4-oxadiazole derivatives which have shown promising results in molecular docking studies against Asp kinase of Mycobacterium tuberculosis . These derivatives exhibit high binding energy and low inhibition constant values, indicating potential as antitubercular agents.
Insulin Sensitivity Enhancement
Benzofuran derivatives, including those related to 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone, have been active in enhancing insulin sensitivity . This suggests potential applications in the treatment of diabetes through the modulation of insulin signaling pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzofuran derivatives. Specifically, substituted benzofurans have been identified as active compounds in the development of new anticancer drugs . The structural flexibility of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone allows for the creation of novel derivatives with potential anticancer properties.
Antibacterial and Antifungal Applications
The benzofuran core structure is known for its antibacterial and antifungal activities. Derivatives of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone could be synthesized to explore these biological activities further, potentially leading to new treatments for bacterial and fungal infections .
Antioxidant Properties
Benzofuran compounds have demonstrated significant antioxidant activities. The synthesis of new derivatives from 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone could contribute to the development of novel antioxidants, which are crucial in combating oxidative stress-related diseases .
Antiviral Therapeutics
Benzofuran derivatives have shown potential in antiviral therapy. The structural modification of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone could lead to the discovery of new antiviral agents, particularly against viruses like hepatitis C .
Material Science
The unique chemical structure of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone offers potential applications in material science. Its properties could be harnessed in the synthesis of new materials with specific desired characteristics.
Catalysis
In the field of catalysis, 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone could be used as a precursor for catalysts involved in various chemical reactions. Its trifluoroethanone group, in particular, may provide unique electronic effects that enhance catalytic activity.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJQWJKUUOPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





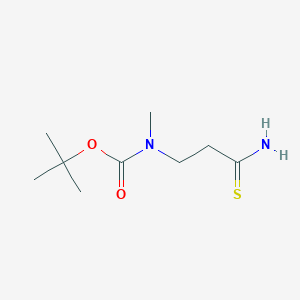
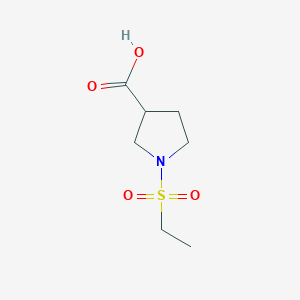
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

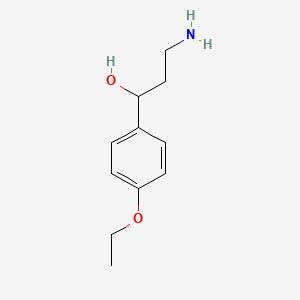
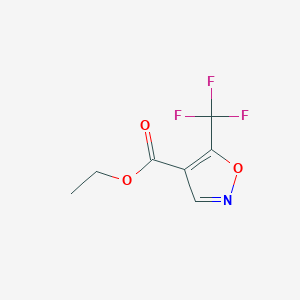
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)
